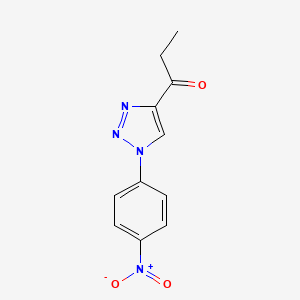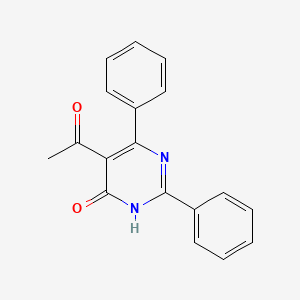![molecular formula C32H56N2O4 B12909457 1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone CAS No. 142681-02-5](/img/structure/B12909457.png)
1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone is a complex organic compound with the molecular formula C32H56N2O4 This compound is characterized by its bipyrrolidine core, which is substituted with didodecyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone typically involves multiple steps. One common method starts with the condensation of dodecyl 3-oxobutanoate with thiophene-3-carbaldehyde, followed by Hantzsch cyclization. This process involves the use of reagents such as dodecyl (E/Z)-3-aminobut-2-enoate and dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the study of biological membranes and as a fluorescent probe for cell imaging.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets and pathways. For instance, it may interact with cell membranes, altering their properties and affecting cellular functions. The compound’s lipophilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate (DiI): A similar lipophilic compound used as a fluorescent probe for cell imaging
1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate (DiIC18(3)): Another related compound with similar applications in biological research
Uniqueness
1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone is unique due to its bipyrrolidine core and didodecyl substitution, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with lipid membranes and other hydrophobic environments .
Propriétés
Numéro CAS |
142681-02-5 |
|---|---|
Formule moléculaire |
C32H56N2O4 |
Poids moléculaire |
532.8 g/mol |
Nom IUPAC |
1-dodecyl-3-(1-dodecyl-2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C32H56N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29(35)25-27(31(33)37)28-26-30(36)34(32(28)38)24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
Clé InChI |
SCTPNHJGNUGKOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C(=O)CC(C1=O)C2CC(=O)N(C2=O)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



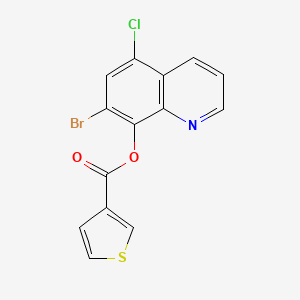
![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)
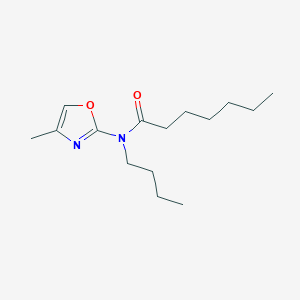
![N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine](/img/structure/B12909407.png)

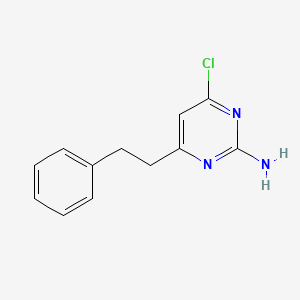

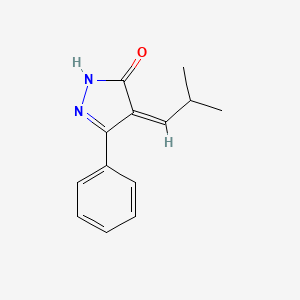
![3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one](/img/structure/B12909447.png)
![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
